1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone
Description
Molecular Formula: C₁₇H₁₅NO₃ Molecular Weight: 281.31 g/mol Structural Features:
- A 1,3-benzodioxole core substituted at the 5-position with an ethanone group.
- A 1,3-dihydro-2H-isoindole moiety attached at the 6-position of the benzodioxole ring.
The ethanone group at the 5-position provides a reactive ketone for further derivatization, such as in chalcone synthesis .
Properties
IUPAC Name |
1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)14-6-16-17(21-10-20-16)7-15(14)18-8-12-4-2-3-5-13(12)9-18/h2-7H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFMQPDRZRSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N3CC4=CC=CC=C4C3)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitin E3 ligase cereblon . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells.
Mode of Action
The compound acts as a ligand for ubiquitin E3 ligase cereblon . It binds to the enzyme and induces it to degrade the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and natural killer cells.
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents , suggesting that this compound may also have good bioavailability.
Biological Activity
Overview
1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies demonstrating its pharmacological effects.
The compound can be synthesized through multi-step organic reactions involving isoindole and benzodioxole frameworks. The synthesis typically requires specific catalysts and solvents to achieve high yields and purity.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C19H17N1O3
- Molecular Weight: 307.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Preliminary studies suggest that it may exhibit the following activities:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties: Research indicates that it may inhibit the proliferation of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticancer Activity
A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast (MCF7) and lung (A549) cancer cells. The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for A549 cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest |
Antioxidant Activity
In vitro assays have shown that the compound possesses notable antioxidant properties. It was tested against DPPH (2,2-diphenylpicrylhydrazyl) radicals, yielding an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.
Pharmacological Implications
Given its biological activities, this compound is being investigated for its therapeutic potential in treating various diseases, particularly cancer and neurodegenerative disorders. Its ability to modulate key signaling pathways makes it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparisons :
Benzodioxole Derivatives: The target compound shares the benzodioxole core with MDPV and Pentylon, which are known for CNS activity. However, it lacks the pyrrolidinyl (MDPV) or methylamino (Pentylon) substituents linked to stimulant effects . The ethanone group in the target compound aligns with 1-(1,3-benzodioxol-5-yl)ethanone, a precursor for chalcones via aldol condensation .
Isoindole vs. This rigidity may reduce metabolic degradation compared to linear cathinones . In 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone, the isoindole-phenyl-ethanone system shows enhanced π-π stacking in crystallography, suggesting similar packing behavior in the target compound .
Synthetic Accessibility: The target compound could be synthesized via base-catalyzed condensation (e.g., aldol or Michael addition) using 1-(1,3-benzodioxol-5-yl)ethanone and an isoindole-containing aldehyde, analogous to chalcone methodologies . Bromo-ethanones (e.g., 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone) are commercially available intermediates for nucleophilic substitution with isoindole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
